molecular formula C8H10ClN B13671249 4-Chloro-3-isopropylpyridine

4-Chloro-3-isopropylpyridine

Cat. No.: B13671249
M. Wt: 155.62 g/mol
InChI Key: YYUSNOKRYBVVET-UHFFFAOYSA-N
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Description

4-Chloro-3-isopropylpyridine is an organic compound with the molecular formula C8H10ClN It is a derivative of pyridine, where the chlorine atom is substituted at the fourth position and an isopropyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-isopropylpyridine typically involves the chlorination of 3-isopropylpyridine. One common method includes the reaction of 3-isopropylpyridine with phosphorus pentachloride (PCl5) in the presence of a suitable solvent like chlorobenzene. The reaction is carried out at elevated temperatures, around 90°C, for several hours to ensure complete chlorination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-isopropylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Products: Various substituted pyridines.

    Oxidation Products: Oxidized derivatives of pyridine.

    Reduction Products: Reduced forms of the original compound.

Scientific Research Applications

4-Chloro-3-isopropylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-isopropylpyridine involves its interaction with specific molecular targets. The chlorine and isopropyl groups influence its binding affinity and reactivity with various enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both chlorine and isopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

4-chloro-3-propan-2-ylpyridine

InChI

InChI=1S/C8H10ClN/c1-6(2)7-5-10-4-3-8(7)9/h3-6H,1-2H3

InChI Key

YYUSNOKRYBVVET-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CN=C1)Cl

Origin of Product

United States

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